molecular formula C22H21BrN2O3S B2391143 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899911-00-3

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2391143
CAS No.: 899911-00-3
M. Wt: 473.39
InChI Key: YLDBXZWTKHUWMA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the bromophenyl group: This step involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the dimethoxybenzoyl group: This is typically done through an acylation reaction using 3,4-dimethoxybenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone under reflux conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • 3-(4-Fluorophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
  • 3-(4-Methylphenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-1-(3,4-dimethoxybenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione lies in its bromophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-27-17-10-7-15(13-18(17)28-2)20(26)25-21(29)19(14-5-8-16(23)9-6-14)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBXZWTKHUWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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